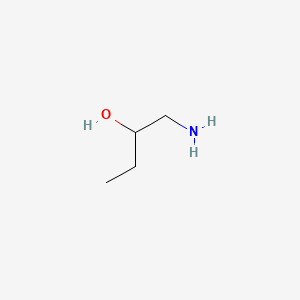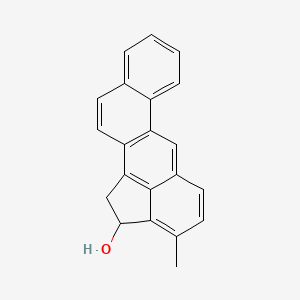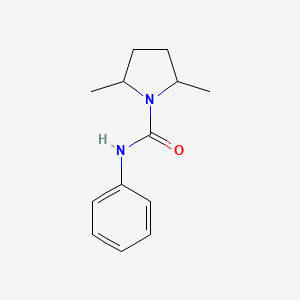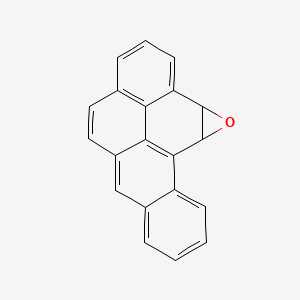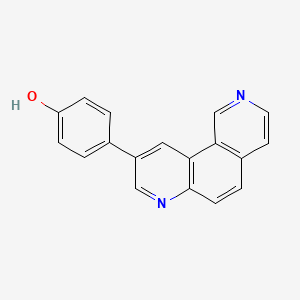
9-(4-Hydroxyphenyl)-2,7-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-hydroxyphenyl)-2,7-phenanthroline is a member of the class of phenanthrolines that is 2,7-phenanthroline substituted at position 9 by a 4-hydroxyphenyl group. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor. It is a member of phenanthrolines and a member of phenols.
Wissenschaftliche Forschungsanwendungen
Photocatalytic Behavior
9-(4-Hydroxyphenyl)-2,7-phenanthroline has been utilized in the study of photocatalytic behavior. A study involving copper(I) complexes with this compound demonstrated its effectiveness in photoredox catalytic activities, such as atom-transfer radical-addition reactions. The research highlighted the impact of excitation wavelength on catalytic efficiency, contributing valuable insights into the mechanism of these photocatalytic processes (Cetin et al., 2017).
DNA Interaction
The compound has been involved in studies exploring its interaction with DNA. For example, mixed polypyridyl ruthenium(II) complexes incorporating 9-(4-Hydroxyphenyl)-2,7-phenanthroline have demonstrated the ability to bind intercalatively with calf thymus DNA. These interactions suggest potential applications in understanding DNA structure and function, and possibly in therapeutic contexts (Liu et al., 2001).
Actinide Extraction
In the field of nuclear waste management, derivatives of 9-(4-Hydroxyphenyl)-2,7-phenanthroline have been studied for their ability to extract actinides from waste solutions. The efficiency of these compounds in selective extraction processes holds significant promise for applications in environmental remediation and nuclear waste treatment (Zhang et al., 2018).
Analytical Chemistry and Sensor Development
9-(4-Hydroxyphenyl)-2,7-phenanthroline-based compounds have been synthesized and characterized for their potential in developing chemosensors. These sensors, designed to detect specific ions like chloride, showcase the versatility of this compound in analytical chemistry applications (Wu et al., 2007).
Eigenschaften
Produktname |
9-(4-Hydroxyphenyl)-2,7-phenanthroline |
|---|---|
Molekularformel |
C18H12N2O |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
4-(2,7-phenanthrolin-9-yl)phenol |
InChI |
InChI=1S/C18H12N2O/c21-15-4-1-12(2-5-15)14-9-16-17-11-19-8-7-13(17)3-6-18(16)20-10-14/h1-11,21H |
InChI-Schlüssel |
IUSSGTWHFMSCOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=N2)C3=CC=C(C=C3)O)C4=C1C=CN=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



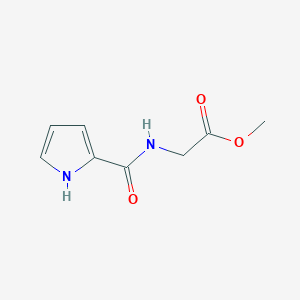
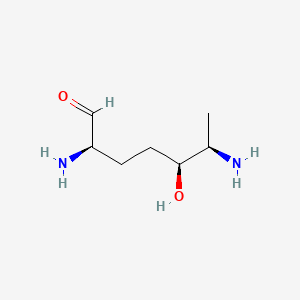
![2-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B1205636.png)
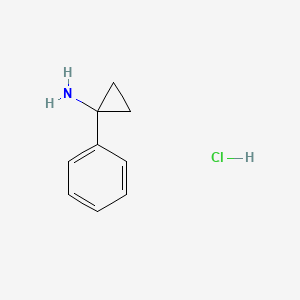
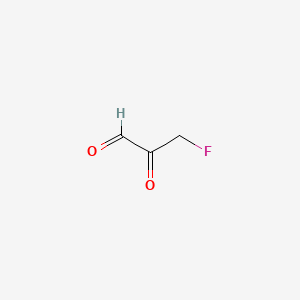
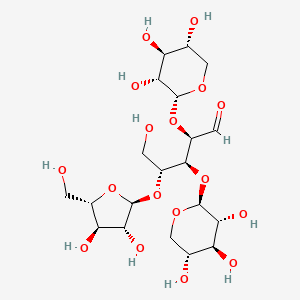
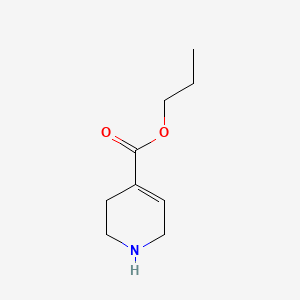
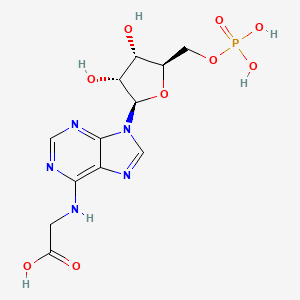
![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid](/img/structure/B1205645.png)
